7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride
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Overview
Description
7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the cyclization of a suitable precursor under acidic conditions. For example, the treatment of a precursor with hydrochloric acid can facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion efficiently .
Chemical Reactions Analysis
Types of Reactions
7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 7-Methylspiro[chromene-2,4’-piperidine] hydrochloride
Uniqueness
7’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
7-methoxyspiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-8-2-3-9-10(14)5-12(6-13-7-12)16-11(9)4-8;/h2-4,10,13-14H,5-7H2,1H3;1H |
InChI Key |
KQDPLLPJTBFLRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC3(O2)CNC3)O.Cl |
Origin of Product |
United States |
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